2-(1-benzylazetidin-3-yl)-N-methylethanamine
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Overview
Description
2-(1-benzylazetidin-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine typically involves the preparation of 1-benzylazetidin-3-ol as an intermediate. One common method involves the reaction of benzylamine with epichlorohydrin to form 1-benzylazetidin-3-ol, which is then converted to the target compound through a series of steps involving methylation and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. For example, the preparation of 1-benzylazetidin-3-ol can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylazetidin-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2-(1-benzylazetidin-3-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-benzylazetidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-benzylazetidin-3-ol: An intermediate in the synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine.
N-methylazetidine: A structurally similar compound with different functional groups.
Azetidine-2-carboxylic acid: Another azetidine derivative with distinct properties.
Uniqueness
Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and development .
Properties
Molecular Formula |
C13H20N2 |
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Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(1-benzylazetidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-8-7-13-10-15(11-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI Key |
DKBRFAHNFPIVMU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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